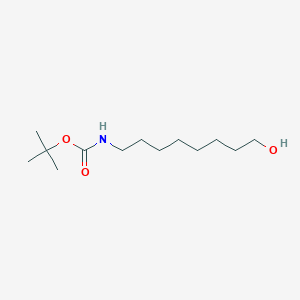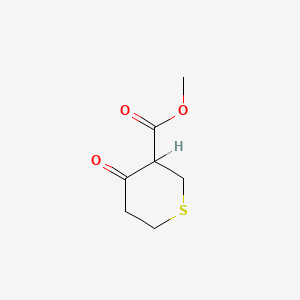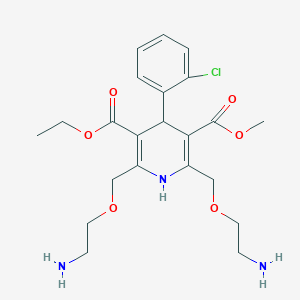
3-Bromo-2-methylbenzaldehyde
Overview
Description
3-Bromo-2-methylbenzaldehyde (3-Br-2-Me-BzA) is an organic compound that belongs to the class of aromatic aldehydes. This compound is a colorless liquid with a melting point of -46°C and a boiling point of 151°C. It is widely used in organic synthesis due to its reactivity and versatile nature. 3-Br-2-Me-BzA is also used in scientific research applications due to its ability to act as a catalyst or reagent in various reactions.
Scientific Research Applications
Synthetic Applications in Organic Chemistry
3-Bromo-2-methylbenzaldehyde is a compound of interest in the field of organic synthesis. It has been found to be a useful substrate for various synthetic reactions. For example, in a study by Dubost et al. (2011), substituted 2-bromobenzaldehydes, which include derivatives like this compound, were synthesized from benzaldehydes using a palladium-catalyzed ortho-bromination, demonstrating its potential in complex organic synthesis (Dubost et al., 2011). Similarly, Ghosh and Ray (2017) highlighted the importance of 2-bromobenzaldehydes in the synthesis of biologically and medicinally significant compounds under palladium-catalyzed conditions (Ghosh & Ray, 2017).
Role in Multi-Component Transformation
A study by Ryzhkova et al. (2020) explored the electrochemically induced multicomponent transformation involving 3-methylbenzaldehyde, which is structurally similar to this compound. This research indicates potential applications in developing novel compounds for biomedical applications, particularly in the regulation of inflammatory diseases (Ryzhkova et al., 2020).
Application in Fluorescent pH Sensors
A unique application of derivatives of this compound in the field of chemical sensing was demonstrated by Saha et al. (2011). They developed a new probe that behaves as a highly selective fluorescent pH sensor. Such applications are critical in various biological and chemical analyses (Saha et al., 2011).
Involvement in Catalytic Processes
The compound also finds applications in catalytic processes. For instance, Wu et al. (2016) described the use of water-soluble Cu(II) complexes in the catalytic oxidation of benzylic alcohols to aldehydes, where derivatives of this compound could potentially be used as substrates (Wu et al., 2016).
Potential in Polymer Chemistry
Additionally, the electrochemical behavior of polymers functionalized with derivatives of this compound has been studied, indicating its relevance in the development of new materials. This was illustrated by Hasdemir et al. (2011), who investigated the electroactivity of various benzaldehyde derivatives in polyacrylamide polymers (Hasdemir et al., 2011).
Safety and Hazards
3-Bromo-2-methylbenzaldehyde is labeled with the GHS07 pictogram . The signal word is "Warning" . Hazard statements include H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by 3-Bromo-2-methylbenzaldehyde are currently unknown due to the lack of specific research. .
Pharmacokinetics
The compound has high gastrointestinal absorption and is BBB permeant . The skin permeation (Log Kp) is -5.78 cm/s .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound should be stored in an inert atmosphere at room temperature . Other environmental factors that could potentially influence its action, efficacy, and stability are currently unknown.
properties
IUPAC Name |
3-bromo-2-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO/c1-6-7(5-10)3-2-4-8(6)9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVUFPUWPWOWOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80439955 | |
| Record name | 3-BROMO-2-METHYLBENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80439955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83647-40-9 | |
| Record name | 3-BROMO-2-METHYLBENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80439955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-2-methylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate](/img/structure/B1279316.png)
![5-[(2-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1279317.png)



![2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione](/img/structure/B1279339.png)






![5-tert-Butyl 3-ethyl 4,6-dihydropyrrolo[3,4-c]pyrazole-3,5(1H)-dicarboxylate](/img/structure/B1279354.png)
